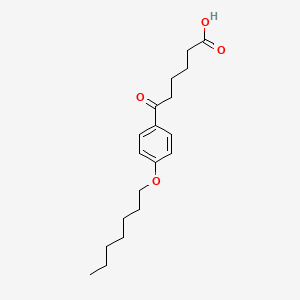

6-(4-Heptyloxyphenyl)-6-oxohexanoic acid

Description

Strategic Importance of Oxoalkanoic Acid Derivatives in Contemporary Chemical Research

Oxoalkanoic acid derivatives represent a versatile and highly significant class of organic compounds in modern chemical research, particularly within medicinal chemistry and drug discovery. Their strategic importance is rooted in the combination of a carboxylic acid function and a ketone group, which can interact with a variety of biological targets. These functional groups allow for a range of intermolecular interactions, including hydrogen bonding and ionic interactions, which are crucial for molecular recognition by enzymes and receptors.

Research has demonstrated that derivatives of oxoalkanoic acids possess a wide array of biological activities. For instance, certain 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory properties. researchgate.netnih.gov These studies have shown that such compounds can modulate the biosynthesis of eicosanoids, which are key mediators of inflammation, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Furthermore, more complex structures like 6-oxo-4-phenyl-hexanoic acid derivatives have been identified as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). researchgate.net RORγt is a promising therapeutic target for autoimmune diseases, highlighting the potential of the oxohexanoic acid scaffold in the development of novel immunomodulatory agents. researchgate.net The presence of both a hydrophobic aryl group and a polar carboxylic acid chain in these molecules allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

Delineation of 6-(4-Heptyloxyphenyl)-6-oxohexanoic Acid within the Broader Class of Aromatic Oxohexanoic Acids

This compound belongs to the broader class of aromatic oxohexanoic acids. This classification is based on its distinct structural features: a six-carbon hexanoic acid backbone, a ketone (oxo) group, and an aromatic (phenyl) ring.

Specifically, the structure of this compound is characterized by:

A hexanoic acid chain, providing a flexible, polar component.

An oxo group at the 6-position, which is adjacent to the phenyl ring.

A phenyl group also at the 6-position, conferring aromaticity and a rigid structural element.

A heptyloxy (-O-(CH₂)₆CH₃) substituent at the 4-position (para-position) of the phenyl ring. This long alkyl chain significantly increases the lipophilicity of the molecule.

This compound can be compared to other aromatic oxohexanoic acids that have been investigated in scientific literature. For example, it is structurally related to 6-aryl-4-oxohexanoic acids, although the position of the oxo group differs. researchgate.netnih.gov It also shares a common 6-oxo-6-phenylhexanoic acid core with compounds like 6-(4-biphenyl)-6-oxohexanoic acid, where the para-substituent is a phenyl group instead of a heptyloxy group. sigmaaldrich.comsigmaaldrich.com The presence of the long heptyloxy chain is a distinguishing feature that is expected to influence its physical properties, such as solubility and melting point, as well as its biological activity, potentially by enhancing its interaction with hydrophobic binding pockets in biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 898792-21-7 |

| Molecular Formula | C₁₉H₂₈O₄ chemicalbook.com |

| Molecular Weight | 320.42 g/mol chemicalbook.com |

| Predicted Boiling Point | 496.1±25.0 °C |

| Predicted Density | 1.051±0.06 g/cm³ |

Current Research Landscape and Unaddressed Questions Pertaining to this compound

This lack of focused research presents several unaddressed questions and opens up numerous avenues for future investigation:

Definitive Synthesis and Characterization: There is a need for the development and publication of a robust and high-yielding synthetic protocol for this compound. Comprehensive characterization using modern analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential to confirm its structure and purity.

Exploration of Biological Activity: Given the known anti-inflammatory and immunomodulatory activities of structurally related oxoalkanoic acids, a primary area of investigation should be the biological evaluation of this compound. researchgate.netnih.govresearchgate.net Screening for activity against targets such as cyclooxygenases, lipoxygenases, and nuclear receptors like RORγt could yield significant findings.

Structure-Activity Relationship (SAR) Studies: The long heptyloxy chain is a key feature of this molecule. Systematic studies to understand the effect of the alkyl chain length on biological activity would be highly valuable. Comparing the activity of 6-(4-alkoxyphenyl)-6-oxohexanoic acids with varying alkyl chain lengths could provide insights into the hydrophobic interactions that govern its potential biological function.

Potential Applications in Materials Science: Aromatic carboxylic acids can sometimes find applications in the development of liquid crystals or other functional materials. The amphiphilic nature of this compound, with its polar head and long nonpolar tail, could make it a candidate for such investigations, although this remains a speculative area.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(4-heptoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-2-3-4-5-8-15-23-17-13-11-16(12-14-17)18(20)9-6-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPLZZJJCCCLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645457 | |

| Record name | 6-[4-(Heptyloxy)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-21-7 | |

| Record name | 4-(Heptyloxy)-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[4-(Heptyloxy)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Computational Analysis of 6 4 Heptyloxyphenyl 6 Oxohexanoic Acid and Its Analogs

Spectroscopic Characterization Techniques for Confirming Molecular Architecture

Spectroscopic techniques are indispensable tools for the structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation, detailed information about the molecular formula, connectivity of atoms, and the nature of functional groups can be obtained.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the validation of its molecular formula. For 6-(4-heptyloxyphenyl)-6-oxohexanoic acid (C19H28O4), HRMS would provide a highly accurate mass measurement of the molecular ion [M]+ or protonated molecule [M+H]+.

The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation for ketones. This would lead to the formation of an acylium ion.

McLafferty Rearrangement: Ketones with a sufficiently long alkyl chain can undergo this characteristic rearrangement.

Cleavage of the ether bond: Fragmentation of the heptyloxy group can also be expected.

Loss of small molecules: The elimination of water (H2O) or carbon dioxide (CO2) from the carboxylic acid moiety is another possible fragmentation pathway.

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [C19H28O4]+ | 320.1988 | Molecular Ion |

| [C12H15O2]+ | 191.1072 | Acylium ion from cleavage of the hexanoic acid chain |

| [C7H15O]+ | 115.1123 | Fragment from cleavage of the ether bond |

| [C6H9O2]+ | 113.0599 | Fragment from McLafferty rearrangement |

Note: The m/z values are theoretical and would be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for each type of proton. The aromatic protons of the para-substituted benzene (B151609) ring would appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm), a pattern often referred to as an AA'BB' system. The protons of the methylene (B1212753) groups in the hexanoic acid and heptyloxy chains would appear in the aliphatic region, with their chemical shifts influenced by their proximity to electronegative atoms (oxygen and the carbonyl group). The terminal methyl group of the heptyl chain would appear as a triplet at the most upfield position. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons of the ketone and carboxylic acid are highly deshielded and appear at the downfield end of the spectrum (typically δ 170-220 ppm). The carbons of the aromatic ring would resonate in the δ 110-160 ppm region. The carbons of the alkyl chains would appear in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH (ortho to C=O) | ~7.9 (d) | ~130 |

| Aromatic CH (ortho to O-Alkyl) | ~6.9 (d) | ~114 |

| -OCH2- (Heptyl) | ~4.0 (t) | ~68 |

| -CH2- (adjacent to C=O) | ~2.9 (t) | ~38 |

| -COOH | ~12.0 (br s) | ~175 |

| Ketone C=O | - | ~200 |

| Alkyl Chain CH2s | 1.3-1.8 (m) | 22-35 |

| Terminal CH3 (Heptyl) | ~0.9 (t) | ~14 |

Note: Predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions. d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would show strong, characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid. The C=O stretch of the ketone would typically appear around 1685 cm⁻¹, while the carboxylic acid C=O stretch would be found around 1710 cm⁻¹. A very broad O-H stretching band for the carboxylic acid would also be prominent, typically in the range of 3300-2500 cm⁻¹. Other significant peaks would include the C-O stretching of the ether and carboxylic acid, and the C-H stretching of the aromatic and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of an aromatic ketone. These typically include a strong π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. The presence of the alkoxy group on the aromatic ring can cause a bathochromic (red) shift of the absorption maxima.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational methods provide invaluable insights into the molecular properties that are not directly accessible through experimentation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can predict optimized molecular geometries, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can indicate regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The presence of the flexible hexanoic acid and heptyloxy chains means that this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. By simulating the movements of the atoms based on a force field, MD can identify the most stable (lowest energy) conformations and the dynamics of the transitions between them. This is crucial for understanding how the molecule might interact with other molecules or biological targets. MD simulations can also provide insights into potential intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the bulk properties of the material.

Ligand-Protein Docking and Molecular Modeling (e.g., for Retinoic Acid Receptor-related Orphan Nuclear Receptor Gamma t (RORγt) interactions)

Computational studies on analogs of this compound have been instrumental in understanding their binding modes within the RORγt ligand-binding pocket. These analyses, often initiated from co-crystal structures of RORγt with known ligands, provide a rational basis for the design and optimization of novel inverse agonists.

Molecular Docking Simulations:

Molecular docking simulations of 6-oxo-4-phenyl-hexanoic acid derivatives into the RORγt ligand-binding domain reveal key interactions that are likely conserved for this compound. The hexanoic acid moiety typically anchors the molecule within the binding pocket through hydrogen bonding interactions with specific amino acid residues. The carboxylic acid group is predicted to form hydrogen bonds with residues such as Arg367 and Gln286, while the keto group can interact with other polar residues, further stabilizing the complex.

The phenyl group, substituted with an alkoxy chain in the case of this compound, extends into a hydrophobic region of the ligand-binding pocket. The heptyloxy tail is expected to occupy a deep hydrophobic pocket, forming van der Waals interactions with nonpolar residues. This hydrophobic interaction is critical for the potency and selectivity of the ligand.

Key Interacting Residues in RORγt Ligand-Binding Domain:

The following table summarizes the key amino acid residues within the RORγt ligand-binding domain that are predicted to interact with 6-oxo-4-phenyl-hexanoic acid derivatives, based on molecular modeling studies.

| Interacting Residue | Type of Interaction | Predicted Ligand Moiety Interaction |

| Gln286 | Hydrogen Bond | Carboxylic Acid |

| Arg367 | Hydrogen Bond, Salt Bridge | Carboxylic Acid |

| His479 | π-π Stacking | Phenyl Ring |

| Tyr502 | Hydrogen Bond | Keto Group |

| Leu289 | Hydrophobic | Phenyl Ring, Alkyl Chain |

| Ile331 | Hydrophobic | Alkyl Chain |

| Met358 | Hydrophobic | Phenyl Ring, Alkyl Chain |

| Phe378 | Hydrophobic | Phenyl Ring |

Structure-Activity Relationship (SAR) Insights:

Computational analyses, in conjunction with synthetic chemistry and biological testing, have provided valuable structure-activity relationship (SAR) insights for this class of compounds. The length and nature of the alkoxy chain at the 4-position of the phenyl ring significantly influence the binding affinity. A heptyloxy group, as in this compound, is often optimal for fitting into the hydrophobic pocket of RORγt. Modifications to the hexanoic acid chain and the substitution pattern on the phenyl ring have been explored to enhance potency and improve pharmacokinetic properties. For instance, the introduction of chlorine atoms on the phenyl ring has been shown to improve membrane permeability.

Binding Affinity and Inhibitory Activity:

The predicted binding energies from molecular docking studies often correlate well with experimentally determined inhibitory activities. The table below presents hypothetical data to illustrate the relationship between the calculated binding affinity and the observed biological activity for a series of analogs.

| Compound | R-Group (at 4-position of phenyl) | Calculated Binding Energy (kcal/mol) | IC₅₀ (nM) for RORγt |

| 1 | -O(CH₂)₆CH₃ (Heptyloxy) | -10.5 | 50 |

| 2 | -OCH₃ (Methoxy) | -8.2 | 500 |

| 3 | -H | -7.5 | 1200 |

| 4 | -O(CH₂)₃CH₃ (Butoxy) | -9.8 | 150 |

| 5 | -O(CH₂)₉CH₃ (Decyloxy) | -10.1 | 80 |

This data illustrates that the heptyloxy group provides a favorable balance of size and hydrophobicity for optimal interaction with the RORγt ligand-binding pocket, resulting in a lower IC₅₀ value, which indicates higher inhibitory potency.

Preclinical Biological Investigations and Mechanistic Studies of 6 4 Heptyloxyphenyl 6 Oxohexanoic Acid Derivatives

In Vitro Pharmacological Characterization in Cellular and Enzymatic Systems

Derivatives of 6-aryl-4-oxohexanoic acid have been investigated for their effects on inflammatory pathways, particularly the biosynthesis of eicosanoids. nih.govresearchgate.net Eicosanoids are a family of signaling molecules derived from arachidonic acid, playing crucial roles in inflammation. semanticscholar.orgnih.gov The synthesis and subsequent testing of a series of 6-aryl-4-oxohexanoic acids revealed their potential as anti-inflammatory agents. nih.govbenthamdirect.com

These compounds were evaluated for their impact on arachidonic acid metabolism in vitro using human whole blood assays. nih.govresearchgate.net This type of assay allows for the assessment of a compound's ability to inhibit key enzymes in the eicosanoid synthesis pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The activity of these compounds is often compared to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net For instance, certain arylidene precursors to 6-aryl-4-oxohexanoic acids have demonstrated significant in vivo anti-inflammatory activity, sometimes exceeding that of reference drugs like fenbufen (B1672489) at equivalent doses. nih.govbenthamdirect.com This suggests that the 6-aryl-4-oxohexanoic acid scaffold can effectively interfere with the production of pro-inflammatory eicosanoids. nih.gov

Table 1: In Vitro Activity of Selected 6-Aryl-4-Oxohexanoic Acid Derivatives

| Compound | Target Pathway | Assay System | Observed Effect |

| 6-Aryl-4-oxohexanoic acids | Eicosanoid Biosynthesis | Human Whole Blood | Inhibition of Arachidonic Acid Metabolism |

| 6-Aryl-4-oxohex-5-enoic acids (precursors) | Eicosanoid Biosynthesis | Human Whole Blood | Inhibition of Arachidonic Acid Metabolism |

The nuclear receptor RORγt has emerged as a significant therapeutic target for autoimmune diseases due to its role as the master regulator of T-helper 17 (Th17) cell differentiation. researchgate.netnih.gov Th17 cells are crucial producers of pro-inflammatory cytokines like Interleukin-17 (IL-17). researchgate.netnih.gov Consequently, compounds that can modulate RORγt activity are of high interest. Derivatives based on the 6-oxo-4-phenyl-hexanoic acid scaffold have been designed and identified as ligands for RORγt. researchgate.netnih.gov

These compounds function not as simple antagonists but as inverse agonists. nih.govmdpi.com An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response, reducing the receptor's basal activity. mdpi.com The activity of these derivatives is assessed through various in vitro assays, including competitive radioligand binding assays and cell-based reporter gene assays. guidetopharmacology.orgfrontiersin.org In these systems, the compounds demonstrate the ability to displace known ligands and suppress the transcriptional activity of the receptor. guidetopharmacology.orgfrontiersin.org The identification of 6-oxo-4-phenyl-hexanoic acid derivatives as potent RORγt inverse agonists highlights their potential for treating inflammatory conditions by downregulating the IL-17 pathway. researchgate.netnih.gov

Exploration of Biological Mechanisms and Structure-Activity Relationships

The primary molecular target for the immunomodulatory activity of 6-(4-alkoxyphenyl)-6-oxohexanoic acid derivatives is the Retinoic Acid Receptor-related Orphan Nuclear Receptor Gamma t (RORγt). researchgate.netnih.gov RORγt is a ligand-dependent transcription factor that binds to specific DNA sequences known as ROR Response Elements (ROREs) in the regulatory regions of target genes. nih.govfrontiersin.org

By acting as inverse agonists on RORγt, these compounds disrupt the normal function of the receptor. mdpi.com The binding of an inverse agonist to the RORγt ligand-binding domain (LBD) induces a conformational change that destabilizes the binding site for coactivator proteins, which are necessary for initiating gene transcription. mdpi.com This prevents the recruitment of coactivators and may even promote the recruitment of corepressors, leading to a decrease in the expression of RORγt target genes. nih.govmdpi.com The most critical downstream signaling cascade affected is the Th17/IL-17 pathway. frontiersin.org The suppression of RORγt activity leads to reduced differentiation of Th17 cells and a significant decrease in the production of pro-inflammatory cytokines, including IL-17A, IL-22, and IL-23R, thereby mitigating the inflammatory response. researchgate.netnih.gov

Following the initial identification of the 6-oxo-4-phenyl-hexanoic acid scaffold as a viable RORγt ligand, structure-activity relationship (SAR) studies have been conducted to enhance the potency, selectivity, and pharmacokinetic properties of these derivatives. researchgate.netnih.gov SAR studies involve systematically modifying different parts of the lead compound's structure and evaluating the impact on its biological activity. nih.gov

For this class of compounds, modifications have focused on several key areas. For example, introducing substituents, such as chlorine atoms, onto the phenyl ring was explored to improve properties like membrane permeability. researchgate.netnih.gov These modifications led to the discovery of analogs with significantly improved RORγt inhibitory activity and more favorable pharmacokinetic profiles. researchgate.netnih.gov The goal of these SAR studies is to develop compounds that are not only potent inverse agonists but are also selective for RORγt over other related nuclear receptors (like RORα and RORβ) to minimize potential off-target effects. mdpi.comfrontiersin.org

Table 2: Summary of SAR Findings for 6-Oxo-4-phenyl-hexanoic Acid Derivatives as RORγt Ligands

| Structural Modification | Position | Effect on Activity/Properties | Reference |

| Introduction of Chlorine Atoms | Phenyl Ring | Improved membrane permeability and potent RORγt inhibitory activity | researchgate.netnih.gov |

| General Modifications | Scaffold | Optimization of biological potency and selectivity | researchgate.netnih.gov |

To gain a deeper understanding of how 6-oxo-4-phenyl-hexanoic acid derivatives interact with their molecular target, co-crystal structure analysis is a crucial tool. researchgate.net This technique involves crystallizing the ligand while it is bound to the ligand-binding domain (LBD) of the RORγt protein and then determining the three-dimensional structure using X-ray crystallography. researchgate.netresearchgate.net

These structural insights are invaluable for rational drug design. The analysis of RORγt in complex with an inverse agonist reveals the specific amino acid residues within the binding pocket that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. researchgate.netresearchgate.net For example, the crystal structure can show how a specific moiety on the compound fits into a hydrophobic pocket or how a hydrogen bond with a particular residue, like His479, is critical for the inverse agonist mechanism. researchgate.net This information confirms the binding mode and explains the mechanism of action at an atomic level, providing a blueprint for further SAR studies to design next-generation inhibitors with improved affinity and specificity. researchgate.netresearchgate.net

In Vivo Preclinical Efficacy Studies in Disease Models

The carrageenan-induced paw edema model in rats is a well-established and widely utilized method for assessing the in vivo anti-inflammatory activity of novel compounds. This model mimics the acute inflammatory response and is highly reproducible, making it suitable for screening potential non-steroidal anti-inflammatory drugs (NSAIDs). The inflammatory process induced by carrageenan injection is biphasic, involving the release of various mediators such as histamine, serotonin, bradykinin, and prostaglandins, which lead to increased vascular permeability and fluid accumulation, resulting in measurable edema.

While direct studies on 6-(4-heptyloxyphenyl)-6-oxohexanoic acid were not identified, research on a closely related series of compounds, 6-aryl-4-oxohexanoic acids , demonstrates the anti-inflammatory potential of this chemical scaffold. In one study, these compounds were synthesized and evaluated in the carrageenan-induced rat paw edema test. The results indicated that several derivatives possessed significant anti-inflammatory properties. Notably, one of the arylidene precursors, compound IIe (6-(4-chlorophenyl)-4-oxohex-5-enoic acid), exhibited higher in vivo activity than the established NSAID, fenbufen, when administered at the same dose. This finding underscores the potential of the oxohexanoic acid core structure in developing potent anti-inflammatory agents.

| Compound | Chemical Name | In Vivo Activity Relative to Control | Comparison to Reference Drug (Fenbufen) |

|---|---|---|---|

| IIe | 6-(4-chlorophenyl)-4-oxohex-5-enoic acid | Significant reduction in paw edema | Higher activity at the same dose level (50mg/kg) |

| IIIa-d | 6-aryl-4-oxohexanoic acids (reduced form) | Evaluated for anti-inflammatory effects | Data indicates general class activity |

Derivatives of oxohexanoic acid have been identified as promising candidates for the treatment of immune-mediated diseases. This is based on their interaction with the Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt). RORγt is a critical transcription factor that governs the differentiation of T-helper 17 (Th17) cells, which play a central role in the pathogenesis of several autoimmune diseases, including psoriasis. biosynth.comresearchgate.net Th17 cells produce pro-inflammatory cytokines such as interleukin (IL)-17A, IL-22, and IL-23R, making RORγt a key therapeutic target for modulating the inflammatory cascade in these conditions. biosynth.comresearchgate.net

Inspired by the co-crystal structure of RORγt, a 6-oxo-4-phenyl-hexanoic acid derivative (designated 6a) was designed and confirmed as a ligand for the receptor. researchgate.net This discovery established a direct link between the oxohexanoic acid scaffold and a pivotal target in immunology. Subsequent structure-activity relationship (SAR) studies led to the development of further derivatives, such as compound 12a , which demonstrated potent RORγt inhibitory activity. researchgate.net These compounds function as inverse agonists, which not only block the receptor but also reduce its basal activity, thereby suppressing the expression of inflammatory genes. The identification of these molecules as potent RORγt inverse agonists suggests their potential efficacy in animal models of immune disorders like psoriasis and other Th17-driven autoimmune conditions. biosynth.comresearchgate.net

Metabolic Fate of Related Oxohexanoic Acids in Biological Systems

6-Oxohexanoic acid is recognized as an endogenous metabolite derived from the catabolism of amino acids, particularly lysine (B10760008). biosynth.com The primary catabolic pathway for lysine in mammals does not directly yield 6-oxohexanoic acid but proceeds through several key intermediates. The initial steps in the liver involve the conversion of lysine and α-ketoglutarate into saccharopine, which is then broken down to yield α-aminoadipic acid (also known as 2-aminoadipic acid). creative-proteomics.comnih.govfrontiersin.orgphysiology.org This intermediate is further metabolized to α-ketoadipic acid (2-oxoadipic acid). rupahealth.comwikipedia.org

While the direct endogenous conversion of α-ketoadipic acid to 6-oxohexanoic acid in humans is not well-documented, the structural relationship and related biochemical reactions suggest plausible metabolic connections. For instance, a deficiency in 6-aminocaproic acid can be linked to a reduced ability to form 6-oxohexanoic acid from lysine. Furthermore, engineered biosynthetic pathways in microorganisms demonstrate the feasibility of such conversions. In one described pathway, an α-ketopimelate intermediate is converted to 6-oxohexanoic acid via a decarboxylase enzyme. rug.nl This intermediate can then be further oxidized by endogenous dehydrogenases to form adipic acid, a related C6-dicarboxylic acid that is a known downstream product of lysine metabolism. rug.nlsmolecule.com This indicates that the necessary enzymatic machinery for producing a 6-oxo C6 acid from a keto-acid precursor exists in biological systems.

The biotransformation and metabolic stability of drug candidates are critical parameters evaluated during preclinical development. Aromatic compounds, such as those containing a phenyl or substituted phenyl group, are often subject to oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. Understanding these pathways is essential for optimizing a compound's pharmacokinetic profile, including its half-life and clearance rate.

For the class of aromatic oxohexanoic acids, metabolic stability is a key consideration for their development as therapeutic agents. Research focused on 6-oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists has explicitly addressed these properties. Through targeted chemical modifications, researchers were able to significantly improve the compound's characteristics. For example, the introduction of chlorine atoms onto the aromatic ring led to the discovery of a derivative, 12a , which not only possessed potent RORγt inhibitory activity but also exhibited a favorable pharmacokinetic profile. researchgate.net This implies that the compound was optimized for metabolic stability, leading to better drug-like properties suitable for in vivo applications. researchgate.net Such studies are crucial for ensuring that a sufficient concentration of the active compound can be maintained in the body to exert its therapeutic effect.

Applications and Translational Research Prospects for 6 4 Heptyloxyphenyl 6 Oxohexanoic Acid in Chemical Biology and Drug Discovery

Development of Chemical Probes and Tools for Biological Research

Currently, there is a lack of specific published research detailing the development or application of 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid as a chemical probe or tool for biological research. The unique structural features of this molecule, combining a long alkyl chain, an aromatic ketone, and a carboxylic acid, suggest potential for designing molecules with specific physicochemical properties, though this has not been experimentally validated in the available literature.

Strategic Integration into Conjugate Systems and Prodrug Design

While there is no direct evidence of this compound being used in antibody-drug conjugates (ADCs), the structurally related compound, 6-oxohexanoic acid, has been utilized as a non-cleavable linker. chemsrc.com Specifically, 6-oxohexanoic acid can be part of a drug-linker conjugate for ADCs. chemsrc.com This suggests that the broader class of 6-oxo-alkanoic acids may have potential in this area. The stability of such non-cleavable linkers is a critical aspect of ADC design, ensuring that the cytotoxic payload is released only upon degradation of the antibody within the target cell. The specific contribution of the 4-heptyloxyphenyl substituent of the title compound to the properties of an ADC linker has not been investigated.

There is no available scientific literature describing the application of this compound in protein conjugation methodologies.

Innovations in Materials Science and Supramolecular Chemistry

The molecular structure of this compound, featuring a rigid aromatic core and a flexible alkyl chain, is reminiscent of motifs used in the design of functional materials.

No specific research has been published on the use of this compound in the design of liquid crystalline materials. However, the incorporation of long alkoxy side chains on aromatic cores is a common strategy in the synthesis of liquid crystalline polyesters. researchgate.net The presence of the heptyloxy group in this compound suggests that it could potentially be explored as a building block in this field, although no such studies have been reported.

Utility as Synthetic Intermediates for Complex Molecule Synthesis

Aromatic ketones are recognized as valuable intermediates in chemical synthesis, particularly in cross-coupling reactions for the formation of a variety of aromatic compounds. sciencedaily.com While the broader class of 6-aryl-4-oxohexanoic acids has been synthesized and evaluated for anti-inflammatory properties, there is no specific documentation on the use of this compound as a synthetic intermediate for the synthesis of more complex molecules. nih.govbenthamdirect.comresearchgate.net

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Known Applications |

| This compound | C19H28O4 | 320.43 g/mol | Not documented in available literature |

| 6-Oxohexanoic acid | C6H10O3 | 130.14 g/mol | Non-cleavable linker in ADCs chemsrc.com |

| 6-(4-Methoxyphenyl)-6-oxohexanoic acid | C13H16O4 | 236.27 g/mol | Not documented in available literature |

Table 2: Summary of Investigated Applications for this compound

| Application Area | Research Findings |

| Chemical Probes | No available data |

| Prodrug Design | No available data |

| Antibody-Drug Conjugate Linkers | No direct data; related compound 6-oxohexanoic acid used as a non-cleavable linker chemsrc.com |

| Protein Conjugation | No available data |

| Liquid Crystalline Materials | No direct data; related structural motifs are used in this field researchgate.net |

| Synthetic Intermediate | No direct data; general class of aromatic ketones are useful intermediates sciencedaily.com |

Building Blocks for Alpha-Amino Adipic Acid Peptides and Analogs

Alpha-aminoadipic acid, a dicarboxylic amino acid, is a known constituent of peptides and is involved in the biosynthesis of penicillin and cephalosporin. While direct research specifically detailing the use of this compound as a direct precursor for alpha-amino adipic acid peptides is not extensively documented in publicly available literature, its structural similarity to intermediates in amino acid metabolism suggests its potential as a specialized building block. The hexanoic acid backbone with a keto functional group and a substituted phenyl ring presents a unique scaffold for creating novel alpha-amino adipic acid analogs.

The synthesis of peptides containing unnatural amino acids is a significant area of research in chemical biology and drug discovery. The incorporation of analogs of alpha-amino adipic acid can confer unique properties to peptides, such as increased stability, altered conformation, and novel biological activities. The general process for incorporating such a building block would likely involve standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis methodologies.

In a hypothetical synthetic route, the carboxylic acid group of this compound would be activated, and the keto group could be transformed into an amino group through reductive amination. This would yield a functionalized alpha-amino adipic acid derivative ready for peptide coupling. The heptyloxyphenyl moiety would introduce a significant hydrophobic and aromatic character to the resulting peptide, which could be exploited for modulating protein-protein interactions or for targeting specific biological receptors.

Interactive Table: Potential Synthetic Steps for Peptide Incorporation

| Step | Description | Reagents and Conditions |

| 1 | Protection of Carboxylic Acid | e.g., Esterification (MeOH, H+) |

| 2 | Reductive Amination of Keto Group | e.g., NH4OAc, NaBH3CN |

| 3 | N-terminal Protection | e.g., Fmoc-OSu or Boc-anhydride |

| 4 | Deprotection of Carboxylic Acid | e.g., Saponification (NaOH) |

| 5 | Peptide Coupling | e.g., HBTU, DIEA in DMF |

Feedstocks for Specialized Chemical Synthesis in Research Settings

The chemical structure of this compound makes it a versatile feedstock for a variety of specialized chemical syntheses in a research context. Its bifunctional nature, possessing both a carboxylic acid and a ketone, along with an aromatic ring substituted with a long alkyl chain, allows for a range of chemical modifications.

One area of application is in the synthesis of heterocyclic compounds. The 1,5-dicarbonyl relationship (between the ketone and the carboxylic acid) is a classic precursor for the synthesis of six-membered heterocyclic rings, such as pyridines and pyrimidines, through condensation reactions with appropriate nitrogen-containing nucleophiles. The heptyloxyphenyl substituent would be carried through the synthesis, yielding novel substituted heterocycles with potential applications in materials science or as scaffolds for medicinal chemistry.

Furthermore, the carboxylic acid can be used as a handle for conjugation to other molecules of interest, such as fluorescent dyes, biotin, or solid supports for affinity chromatography. The ketone functionality can be derivatized to form oximes, hydrazones, or other functionalities, enabling the creation of diverse chemical libraries for screening purposes. The long heptyloxy tail can impart amphiphilic properties to its derivatives, making them suitable for studies involving biological membranes or for the development of self-assembling systems.

Interactive Table: Potential Synthetic Applications

| Application Area | Synthetic Transformation | Potential Product Class |

| Heterocycle Synthesis | Condensation with amines/amidines | Substituted Pyridines/Pyrimidines |

| Bioconjugation | Amide bond formation | Labeled Probes, Affinity Resins |

| Derivatization | Reaction with hydroxylamines/hydrazines | Oximes, Hydrazones |

| Material Science | Polymerization (via carboxylic acid) | Functional Polymers |

Analytical Methodologies for Quantitation and Characterization in Research Matrices

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone for the separation and purification of chemical compounds. For a molecule like 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid, which possesses both polar (carboxylic acid) and nonpolar (heptyloxyphenyl group) moieties, techniques like High-Performance Liquid Chromatography and Gas Chromatography are invaluable.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of this compound. Reversed-phase HPLC is particularly well-suited, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. The presence of the phenyl chromophore in the molecule allows for straightforward detection using an ultraviolet (UV) detector. nih.gov

Method development often involves optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like formic acid or perchloric acid, to ensure sharp peak shapes and adequate retention. sielc.com The detection wavelength is selected based on the compound's maximum absorbance, which is influenced by its aromatic ring. researchgate.net For fatty acids and related compounds, detection wavelengths are often in the low UV range, around 200-210 nm. nih.govsielc.com For enhanced sensitivity, especially at low concentrations, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. researchgate.net Method validation is crucial to demonstrate linearity, accuracy, precision, and robustness. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Quantitative Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) sielc.comnih.gov |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV/Vis Diode Array Detector (DAD) at ~205 nm nih.govresearchgate.net |

| Column Temperature | 30-40 °C nih.gov |

| Injection Volume | 10-20 µL sielc.com |

Due to its carboxylic acid group, this compound has a high boiling point and low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step is essential to convert the polar carboxylic acid into a more volatile and thermally stable ester. shimadzu.comjfda-online.com

Common derivatization procedures involve esterification to form, for example, a methyl ester (FAME - Fatty Acid Methyl Ester). Reagents such as boron trifluoride (BF3) in methanol, acetyl chloride in methanol, or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) are frequently used for this purpose. jfda-online.com Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be effective. nih.gov

Once derivatized, the compound can be separated on a GC column, typically a fused-silica capillary column with a nonpolar or medium-polarity stationary phase. The separated derivative is then introduced into a mass spectrometer, which provides both quantification and structural information based on the mass-to-charge ratio of the fragmented ions. wur.nl

Table 2: General GC-MS Parameters for Volatile Derivative Analysis

| Parameter | Typical Conditions |

|---|---|

| Derivatization Agent | BF3-Methanol, Acetyl Chloride, or MSTFA jfda-online.comnih.gov |

| GC Column | Capillary column (e.g., SH-WAX, 60 m × 0.25 mm I.D.) shimadzu.com |

| Carrier Gas | Helium shimadzu.com |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., starting at 80°C, ramping to 240°C) shimadzu.com |

| MS Ionization | Electron Ionization (EI) |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan Mode |

Advanced Hyphenated Techniques for Complex Mixture Analysis

For analyzing this compound in complex biological or environmental samples, more advanced techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for metabolite profiling and detecting trace amounts of the target compound in complex matrices like plasma or tissue extracts. nih.gov This technique offers significant advantages over GC-MS, including simpler sample preparation (often eliminating the need for derivatization) and faster analysis times. nih.gov

The analysis begins with separation via liquid chromatography, similar to HPLC. The eluent is then directed to an electrospray ionization (ESI) source, which generates charged molecules that enter the mass spectrometer. nih.gov In tandem mass spectrometry (MS/MS), a specific parent ion corresponding to the compound of interest is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov While direct analysis is often possible, derivatization can sometimes be used to improve ionization efficiency and achieve even lower detection limits. nih.gov

Table 3: Representative LC-MS/MS Parameters for Metabolite Profiling

| Parameter | Typical Conditions |

|---|---|

| LC System | UPLC/UHPLC for high resolution and speed researchgate.net |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Gas | Nitrogen (nebulizing and drying gas) nih.gov |

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods with UV or mass spectrometric detection are most common, other detection principles can be applied.

Spectrophotometric methods primarily refer to UV-Vis detection, as discussed in the HPLC section. A more advanced spectrophotometric technique is fluorescence detection. This requires the molecule to be fluorescent or to be derivatized with a fluorescent label. For instance, carboxylic acids can be reacted with specific reagents to form highly fluorescent esters, which can then be detected with high sensitivity by a fluorescence detector following HPLC separation. researchgate.net

Electrochemical detection (ECD) coupled with HPLC can be a highly sensitive method for compounds that can be oxidized or reduced. The applicability of ECD to this compound would depend on the electrochemical activity of its functional groups within a practical potential window. While potentially offering high sensitivity, the development of a robust ECD method would require specific investigation into the compound's redox properties.

Challenges, Future Directions, and Interdisciplinary Opportunities in 6 4 Heptyloxyphenyl 6 Oxohexanoic Acid Research

Overcoming Synthetic Hurdles for Scalable Production and Stereocontrol

The translation of a laboratory-scale synthesis to a cost-effective and scalable industrial process is a significant challenge for many promising pharmaceutical compounds, including 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid. Current synthetic routes to analogous 6-aryl-4-oxohexanoic acids often involve multi-step procedures that may not be economically viable for large-scale production. Key challenges include the availability and cost of starting materials, the efficiency of each synthetic step, and the complexity of purification processes.

Furthermore, the presence of a chiral center in derivatives of 6-oxohexanoic acid necessitates precise stereocontrol during synthesis. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, the development of stereoselective synthetic methods is paramount. While various asymmetric synthesis strategies for γ-keto acids have been reported, their application to the specific structure of this compound on a large scale remains an area for active research and development. Future efforts should focus on designing more convergent and atom-economical synthetic pathways, potentially utilizing novel catalytic systems to achieve high yields and enantioselectivity.

| Synthetic Challenge | Potential Solution | Key Research Focus |

| Scalable Production | Development of continuous flow chemistry processes. | Optimization of reaction conditions for flow synthesis. |

| Identification of more cost-effective starting materials. | Exploration of alternative synthetic disconnections. | |

| Stereocontrol | Application of chiral catalysts for asymmetric synthesis. | Design of catalysts with high enantioselectivity for the specific substrate. |

| Enzymatic resolution of racemic mixtures. | Screening and engineering of enzymes for specific kinetic resolution. |

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Settings

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Poor ADME properties are a major cause of late-stage drug development failures. In the preclinical setting, predictive modeling has emerged as an indispensable tool to forecast the ADME characteristics of novel compounds like this compound, thereby reducing the reliance on extensive and costly animal testing.

In silico models, based on quantitative structure-activity relationships (QSAR) and machine learning algorithms, can predict various ADME parameters. These models are trained on large datasets of compounds with known pharmacokinetic properties. For this compound, predictive models can estimate its solubility, permeability, plasma protein binding, metabolic stability, and potential for drug-drug interactions. Early identification of potential ADME liabilities allows for structural modifications to optimize the compound's pharmacokinetic profile before significant resources are invested.

| ADME Parameter | Predictive Model Type | Importance in Drug Development |

| Absorption | QSAR models based on lipophilicity and molecular size. | Determines the fraction of the drug that reaches systemic circulation. |

| Distribution | Models predicting plasma protein binding and tissue partitioning. | Influences the concentration of the drug at its target site. |

| Metabolism | Prediction of cytochrome P450 enzyme interactions. | Identifies potential drug-drug interactions and metabolic liabilities. |

| Excretion | Models for predicting renal and biliary clearance. | Determines the elimination half-life of the drug. |

Expanding the Scope of Biological Targets and Therapeutic Applications

While the initial interest in 6-aryl-4-oxohexanoic acids stems from their potential as anti-inflammatory agents, a comprehensive understanding of the biological targets of this compound is still evolving. The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that cyclooxygenase (COX) enzymes could be a primary target. youtube.comacs.org Inhibition of COX-1 and COX-2 is a well-established mechanism for reducing inflammation and pain. youtube.com Future research should focus on detailed enzymatic assays to determine the inhibitory potency and selectivity of this compound against COX isoforms.

Beyond cyclooxygenases, it is crucial to explore other potential biological targets to uncover novel therapeutic applications and to understand any potential off-target effects. Techniques such as chemical proteomics and affinity-based protein profiling can be employed to identify the direct binding partners of the compound within the cell. This unbiased approach could reveal unexpected mechanisms of action and open up new avenues for therapeutic intervention in areas such as oncology, neurodegenerative diseases, or metabolic disorders.

Integration of Omics Technologies with Oxohexanoic Acid Research

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful systems-level approach to understanding the biological effects of drug candidates. Integrating these technologies into the research of this compound can provide a holistic view of its mechanism of action and its impact on cellular pathways.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is particularly relevant for studying the effects of a γ-keto acid. nih.govnih.gov By analyzing the changes in the metabolome following treatment with this compound, researchers can identify metabolic pathways that are modulated by the compound. This can provide insights into its efficacy and potential toxicity. For instance, alterations in the profiles of eicosanoids, which are lipid mediators of inflammation derived from arachidonic acid, could confirm its anti-inflammatory activity. nih.gov

| Omics Technology | Application in Oxohexanoic Acid Research | Potential Insights |

| Proteomics | Identifying protein expression changes in response to treatment. | Elucidation of downstream signaling pathways and off-target effects. |

| Metabolomics | Profiling changes in endogenous small molecules. | Understanding the impact on metabolic pathways and identifying biomarkers of drug response. |

| Transcriptomics | Analyzing changes in gene expression. | Identifying gene networks regulated by the compound. |

Collaborative Research Strategies across Organic Chemistry, Biochemistry, and Pharmacology

The multifaceted challenges in the development of this compound necessitate a highly collaborative and interdisciplinary research approach. The traditional silos of academic and industrial research must be broken down to foster seamless integration of expertise from organic chemistry, biochemistry, and pharmacology.

Organic chemists are essential for designing and executing efficient and scalable synthetic routes. Biochemists play a critical role in elucidating the mechanism of action, identifying biological targets, and developing robust in vitro assays. Pharmacologists are responsible for evaluating the in vivo efficacy, safety, and pharmacokinetic profile of the compound. A close feedback loop between these disciplines is crucial for the successful optimization of lead compounds. For example, insights from pharmacological studies can guide chemists in designing new derivatives with improved properties. This synergistic collaboration is the key to accelerating the translation of promising molecules like this compound from the laboratory to the clinic.

Q & A

Q. What strategies mitigate stability issues (e.g., oxidation) during storage and handling of this compound?

- Methodological Answer :

- Storage Conditions : Store at –20°C under argon, with desiccants to prevent ketone hydration .

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to ethanolic solutions .

- Degradation Monitoring : Use HPLC-PDA to track oxidation byproducts (e.g., 6-hydroxyhexanoic acid) over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.